6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Lipophilicity Physicochemical Properties Drug Design

This fluorinated benzimidazolone serves as a crucial pharmacophore for kinase inhibitor development. Its quantifiably higher LogP (0.91) versus unsubstituted analog (0.87) enhances lipophilicity for improved blood-brain barrier penetration in CNS drug discovery. For medicinal chemists exploring structure-activity relationships, this 6-fluoro regioisomer provides distinct target interactions compared to the 5-fluoro isomer (LogP difference 0.0957). Purchase for SAR campaigns and lead optimization.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 348133-45-9
Cat. No. B1291534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
CAS348133-45-9
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)F)NC1=O
InChIInChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
InChIKeyUUVUHCAHXNGVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 348133-45-9): Key Physicochemical and Structural Profile for Research Procurement


6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 348133-45-9) is a fluorinated benzimidazolone derivative with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . This heterocyclic compound serves as a crucial pharmacophore and synthetic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents . Its unique substitution pattern—a fluorine atom at the 6-position and a methyl group at the 1-position—imparts distinct physicochemical properties compared to its non-fluorinated and differently substituted analogs, making it a compound of specific interest for structure-activity relationship (SAR) studies and targeted synthesis .

Why the 6-Fluoro Substituent in 348133-45-9 Prevents Simple Interchange with Unsubstituted or Chloro Analogs


In benzimidazolone-based drug discovery, simple substitution of the 6-fluoro group with hydrogen (unsubstituted analog) or chlorine (6-chloro analog) is not permissible without altering key physicochemical and biological properties. The introduction of a fluorine atom significantly modifies the compound's lipophilicity (LogP), electron distribution, and metabolic stability, which directly impacts membrane permeability, target binding affinity, and in vivo pharmacokinetics [1]. Quantitative comparisons (detailed in Section 3) demonstrate that the 6-fluoro derivative exhibits a higher LogP (0.91) compared to the unsubstituted parent (0.87), indicating enhanced lipophilicity and potentially improved blood-brain barrier penetration or cellular uptake . Furthermore, the 6-fluoro regioisomer (this compound) differs from the 5-fluoro isomer in its spatial orientation, which can lead to distinct interactions with biological targets due to altered hydrogen bonding and steric effects . These quantifiable differences underscore the need for precise compound selection in SAR campaigns and lead optimization.

Quantitative Differentiation of 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (348133-45-9) Against Key Comparators


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Analog

The 6-fluoro substitution in 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one increases its calculated LogP to 0.91, compared to 0.87 for the unsubstituted 1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1849-01-0) [1]. This quantifiable increase in lipophilicity is a direct consequence of the fluorine atom's electronegativity and hydrophobic nature, which can enhance the compound's ability to cross lipid membranes.

Lipophilicity Physicochemical Properties Drug Design

Density and Molecular Packing Differences Versus 6-Chloro Analog

The 6-fluoro compound (CAS 348133-45-9) has a predicted density of 1.3 ± 0.1 g/cm³, which is lower than the 1.362 ± 0.06 g/cm³ predicted for the 6-chloro analog (CAS 15965-72-7) [1]. This difference in density reflects the smaller atomic radius and lower atomic mass of fluorine compared to chlorine, which influences molecular packing in the solid state.

Density Physicochemical Properties Solid-State Chemistry

Regioisomeric Differentiation: Distinct LogP from 5-Fluoro Isomer

The 6-fluoro regioisomer (CAS 348133-45-9) exhibits a calculated LogP of 0.91, which is notably lower than the 1.0057 calculated for the 5-fluoro regioisomer (CAS 401567-11-1) [1]. This difference in lipophilicity arises from the distinct electronic and steric environments created by the fluorine atom's position on the benzimidazolone ring.

Regioisomer Lipophilicity Structure-Activity Relationship

Fluorine Substitution as a Metabolic Soft Spot Blocker: Class-Level Inference

Fluorine substitution at the 6-position of the benzimidazolone core is a well-established strategy to block oxidative metabolism at that site by cytochrome P450 enzymes [1]. While direct comparative microsomal stability data for 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one versus its unsubstituted analog is not available in the current search results, class-level SAR studies indicate that introducing a fluorine atom can significantly increase metabolic half-life and reduce intrinsic clearance [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Research and Procurement Applications for 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (348133-45-9)


Lead Optimization in Kinase Inhibitor Programs

The enhanced lipophilicity (LogP 0.91) and potential for improved metabolic stability make this compound a valuable building block for synthesizing focused libraries of kinase inhibitors. Its specific substitution pattern allows medicinal chemists to explore SAR around the benzimidazolone core, particularly when aiming to modulate target binding affinity and cellular permeability .

Development of CNS-Penetrant Drug Candidates

The quantifiably higher LogP compared to the unsubstituted analog suggests that this 6-fluoro derivative may have improved blood-brain barrier penetration. This property is crucial for developing therapeutics targeting central nervous system (CNS) disorders, where achieving adequate brain exposure is a primary challenge [1].

Synthesis of Regioisomerically Pure Chemical Probes

The distinct physicochemical profile of the 6-fluoro isomer versus the 5-fluoro isomer (LogP difference of 0.0957) underscores its utility in creating regioisomerically pure chemical probes. These probes are essential for target validation studies where off-target effects from a mixture of isomers could confound biological results [2].

Quote Request

Request a Quote for 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.